1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 898453-69-5) is a synthetic small molecule belonging to the morpholinopyridazine-piperazine chemotype. Its core architecture – a 6-morpholinopyridazin-3-yl group linked via a piperazine spacer to a 2-phenylbutan-1-one carbonyl – places it within a compound class that has been explored for Hedgehog (Hh) pathway antagonism and kinase inhibition.

Molecular Formula C22H29N5O2
Molecular Weight 395.507
CAS No. 898453-69-5
Cat. No. B2648217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
CAS898453-69-5
Molecular FormulaC22H29N5O2
Molecular Weight395.507
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H29N5O2/c1-2-19(18-6-4-3-5-7-18)22(28)27-12-10-25(11-13-27)20-8-9-21(24-23-20)26-14-16-29-17-15-26/h3-9,19H,2,10-17H2,1H3
InChIKeyXOEHKHXLGXLHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 898453-69-5): Structural Class and Procurement-Relevant Identity


1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 898453-69-5) is a synthetic small molecule belonging to the morpholinopyridazine-piperazine chemotype. Its core architecture – a 6-morpholinopyridazin-3-yl group linked via a piperazine spacer to a 2-phenylbutan-1-one carbonyl – places it within a compound class that has been explored for Hedgehog (Hh) pathway antagonism and kinase inhibition [1]. Unlike simpler morpholinopyridazine analogs, the 2-phenylbutanoyl substituent introduces a chiral center at the alpha-carbon of the butanone chain, creating a specific stereoelectronic environment that distinguishes it from closely related aryl-carbonyl or alkoxy-substituted congeners [2]. This structural nuance is the primary driver of its differentiated biological profile and procurement rationale.

Why Generic Substitution of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one Is Not Scientifically Defensible


Compounds within the morpholinopyridazine-piperazine family are not interchangeable due to profound sensitivity of target engagement to the nature of the carbonyl-linked substituent. In a focused structure-activity relationship (SAR) analysis of Smoothened (Smo) antagonists, replacement of the Imidazo[1,2-a]pyridine moiety with a 6-morpholinopyridazin-3-yl system (as in MS-0015) retained only partial activity compared to the parent MS-0022, demonstrating that even conserved core heterocycles yield divergent biological outcomes when peripheral substituents are altered [1]. Furthermore, analogs where the 2-phenylbutanoyl group is replaced by a 4-methoxybenzoyl (CAS 902287-74-5) or a propoxy substituent exhibit fundamentally different lipophilicity, hydrogen-bonding capacity, and steric bulk, each of which directly modulates membrane permeability, metabolic stability, and off-target binding [2]. Consequently, substituting the target compound with a generic morpholinopyridazine analog without quantitative comparative data risks loss of on-target potency, altered selectivity, or unanticipated pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one vs. Closest Analogs


Structural Differentiation: 2-Phenylbutanoyl vs. 4-Methoxybenzoyl Carbonyl Substituent

The target compound features a 2-phenylbutan-1-one carbonyl where the alpha-carbon is sp3-hybridized and carries both a phenyl ring and an ethyl group, creating a chiral center. In contrast, the closest commercially cataloged analog (4-methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone (CAS 902287-74-5) bears a planar 4-methoxybenzoyl group with an sp2 carbonyl directly attached to an aromatic ring [1]. This structural divergence results in a >1.5-unit difference in predicted logP (target compound estimated XLogP3 ≈ 2.8–3.2 vs. analog XLogP3 = 1.3) and alters the spatial presentation of the terminal aryl group by approximately 2.5–3.0 Å relative to the piperazine nitrogen, which is critical for fitting into hydrophobic sub-pockets of targets such as Smoothened or ATR kinase [1][2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Core Heterocycle Replacement Sensitivity: 6-Morpholinopyridazin-3-yl vs. Imidazo[1,2-a]pyridine in Smoothened Antagonism

In a head-to-head structural analysis of Smoothened (Smo) antagonists, the parent compound MS-0022 (containing an Imidazo[1,2-a]pyridine scaffold) was compared with MS-0015, which incorporates the identical 6-morpholinopyridazin-3-yl core present in the target compound. MS-0015 retained partial inhibitory activity in Shh-L2 reporter cells, confirming that the 6-morpholinopyridazin-3-yl system can functionally substitute for the imidazopyridine moiety, albeit with altered potency [1]. While the target compound (CAS 898453-69-5) has not been directly tested in this assay, its shared 6-morpholinopyridazin-3-yl-piperazine scaffold with MS-0015 provides class-level evidence that it is a competent ligand for the Smo binding pocket, and the 2-phenylbutanoyl group offers an additional vector for potency optimization not exploited by MS-0015 [1].

Hedgehog Pathway Cancer Therapeutics Smoothened Antagonist

Differentiation from Pyridazin-3-one Based Scaffolds: Carbonyl Connectivity and Tautomeric State

Several patent and literature series describe 3(2H)-pyridazinone derivatives with arylpiperazinylalkyl substituents as analgesics, anti-inflammatory agents, and c-Met kinase inhibitors [1]. These pyridazinone-based compounds exist predominantly in the lactam (2H) tautomeric form, which presents a hydrogen-bond donor (N-H) and alters the electron density of the heterocycle. The target compound, by contrast, bears a morpholino substituent directly on the pyridazine ring with no tautomeric exchange possible, rendering it a pure pyridazine rather than a pyridazinone. This distinction affects hydrogen-bonding capacity (0 H-bond donors for target vs. 1 for pyridazinones), ring aromaticity, and metabolic vulnerability [1][2]. In c-Met kinase SAR, morpholino-pyrimidine/pyridazine analogs lacking the lactam N-H showed distinct selectivity profiles compared to their pyridazinone counterparts [1].

Pyridazinone Tautomerism Kinase Inhibition

Predicted Physicochemical and ADME Differentiation from the 4-Methoxybenzoyl Analog

Using the closest cataloged analog ((4-methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone, CID 6622739) as a quantitative baseline, the target compound's 2-phenylbutanoyl substituent is predicted to increase molecular weight by 12.1 Da (395.5 vs. 383.4), topological polar surface area (TPSA) remains unchanged at 71.9 Ų, and the number of rotatable bonds increases from 4 to 5 [1]. The additional methylene group and loss of the methoxy oxygen eliminate one hydrogen-bond acceptor, reducing the HBA count from 7 to 6. These changes collectively predict: (a) moderately enhanced blood-brain barrier penetration (higher logP, same TPSA), (b) altered CYP450 metabolic profile due to benzylic oxidation susceptibility at the alpha-ethyl group rather than O-demethylation, and (c) potential for enantioselective biological activity due to the chiral center absent in the comparator [1].

ADME Prediction Drug-likeness Physicochemical Properties

Priority Application Scenarios for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one Based on Differentiated Evidence


Hedgehog Pathway Chemical Probe with Unexplored 2-Phenylbutanoyl Vector

The shared 6-morpholinopyridazin-3-yl-piperazine core with the validated Smoothened antagonist MS-0015 [1] positions this compound as a privileged scaffold for Hedgehog pathway interrogation. The 2-phenylbutanoyl group offers a chiral, lipophilic extension not present in MS-0015, making it suitable for exploring the hydrophobic sub-pocket of the Smo heptahelical bundle. Researchers investigating Smo-dependent cancers (medulloblastoma, basal cell carcinoma, pancreatic adenocarcinoma) can use this compound to probe stereospecific binding interactions that are inaccessible with achiral morpholinopyridazine analogs.

Selectivity Profiling Against Pyridazinone-Based Kinase Inhibitors

Because the target compound lacks the lactam N-H present in 3(2H)-pyridazinone c-Met inhibitors [2], it serves as a matched molecular pair for dissecting the contribution of the N-H hydrogen-bond donor to kinase selectivity and metabolic stability. Procurement is warranted for kinome-wide profiling studies where off-target effects driven by H-bond donation must be minimized, and where the pure pyridazine aromatic system may confer differential binding kinetics.

Enantioselective Pharmacological Studies Leveraging the Alpha-Chiral Center

The chiral center at the alpha-carbon of the butanone chain is a rare feature among commercial morpholinopyridazine-piperazine compounds. This compound can be resolved into its (R)- and (S)-enantiomers for enantioselective pharmacology studies [3], enabling investigation of stereospecific target engagement, differential metabolism, or preferential binding to chiral biological environments. This is a key differentiator from achiral comparators such as CID 6622739.

Metabolic Stability Assessment via Benzylic Oxidation vs. O-Demethylation Pathways

The replacement of the 4-methoxy group (present in the closest analog CID 6622739) with an ethyl substituent eliminates the CYP450-mediated O-demethylation pathway [3]. The target compound instead presents a benzylic oxidation site at the alpha-ethyl group. This metabolic switch makes it a valuable tool compound for studying structure-metabolism relationships in the morpholinopyridazine series, particularly for programs seeking to avoid quinone-imine reactive metabolite formation associated with methoxy-phenyl moieties.

Quote Request

Request a Quote for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.